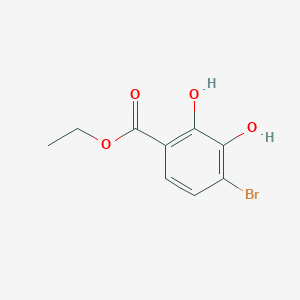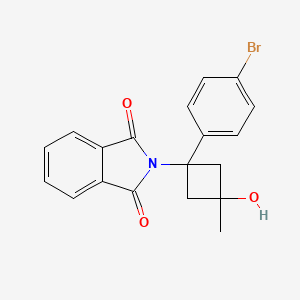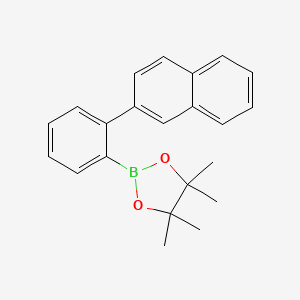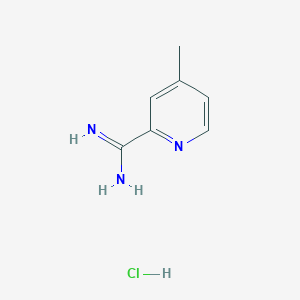![molecular formula C9H11NO B1442518 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one CAS No. 113880-81-2](/img/structure/B1442518.png)
5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
説明
The compound “5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one” belongs to a class of organic compounds known as heterocyclic compounds . These are compounds containing an aromatic ring where a carbon atom is linked to a hetero atom .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For similar compounds, reactions have been reported. For instance, the synthesis of polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives involved a palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .科学的研究の応用
1. Novel Heterocyclic Structures
Compounds like 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one are essential in the synthesis of novel heterocyclic structures, which are pivotal in various fields of chemistry and pharmacology. For instance, the reaction of anilines with 1-en-4-yn-3-ols in the presence of a Lewis acid has been used to prepare tetrahydropentaleno[1,2-c]pyrroles, a tricyclic ring with a fully conjugated system. Such compounds have been characterized spectroscopically and through X-ray crystallographic determination, indicating their potential for further application in scientific research (Chen et al., 2022).
2. Potential in Photocycloaddition Reactions
Derivatives of cyclohepta[c]pyrrol-4(2H)-one are instrumental in photocycloaddition reactions, a process that is crucial for synthesizing complex molecular structures. For example, 1,5-dihydropyrrol-2-ones have been prepared and utilized in [2+2]-photocycloaddition reactions under specific conditions, resulting in products with perfect diastereoselectivity. Such reactions showcase the potential of these compounds in advanced organic synthesis (Albrecht et al., 2008).
3. Scaffold for Drug Discovery
Cyclohepta[c]pyrrol-4(2H)-one derivatives have been proposed as low molecular weight polar scaffolds in drug discovery. The practical syntheses of such derivatives allow the construction of compound libraries used in the search for new drugs. Their conformational properties and potential to generate libraries of 3D-shaped molecules further emphasize their significance in medicinal chemistry (Yarmolchuk et al., 2011).
4. Role in Molecular Electronics
Certain derivatives of cyclohepta[c]pyrrol-4(2H)-one can be used as dyes and pigments due to their long-range conjugated systems. Their unique electronic properties, characterized through NMR, mass spectroscopy, and quantum chemical calculations, make them suitable for applications in molecular electronics and organic photonics (Liu et al., 2014).
5. Intermediates in Complex Organic Syntheses
These compounds serve as crucial intermediates in the synthesis of complex organic structures, including fused pyrroles and bipyrroles. The high yields and specificity of the reactions involving cyclohepta[c]pyrrol-4(2H)-one derivatives demonstrate their versatility and efficiency in organic synthesis (Nebe et al., 2016).
特性
IUPAC Name |
5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-4-2-1-3-7-5-10-6-8(7)9/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCVQHYPPFTNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CNC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717682 | |
| Record name | 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one | |
CAS RN |
113880-81-2 | |
| Record name | 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113880-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)


![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)









